N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Description
This compound features a central 3-oxopiperazine ring substituted at position 1 with a 4-methoxybenzoyl group and at position 2 with an acetamide moiety. The acetamide is further linked to a 3,4-dimethylphenyl group. Its molecular formula is C₂₃H₂₅N₃O₄ (calculated molecular weight: 419.47 g/mol).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-4-7-17(12-15(14)2)24-20(26)13-19-21(27)23-10-11-25(19)22(28)16-5-8-18(29-3)9-6-16/h4-9,12,19H,10-11,13H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWMEGMBPPJMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation of the piperazine ring using 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the piperazine ring through a nucleophilic substitution reaction using 3,4-dimethylphenylamine.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The following table summarizes critical structural and functional distinctions between the target compound and related acetamide derivatives:
Pharmacological and Physicochemical Comparisons
- Receptor Binding : Compound 9b () demonstrated orexin-1 receptor antagonism, suggesting that the 3,4-dimethylphenyl group may play a role in CNS targeting. The target compound’s piperazine core could enhance binding affinity due to conformational rigidity .
- Solubility: The 4-methoxybenzoyl group in the target compound likely improves water solubility compared to the 2-methoxy isomer in ’s decahydroquinoxaline analogue, which has higher steric hindrance .
- Synthetic Accessibility : The target compound’s synthesis may mirror methods in (HATU-mediated coupling) or (carbodiimide-based amidation), with 4-methoxybenzoyl chloride as a key intermediate .
Substituent Impact on Bioactivity
- Electron-Donating Groups : The 4-methoxy group in the target compound vs. 3,4-dimethoxy in ’s analogue may fine-tune receptor interactions. Dimethoxy groups increase electron density but could reduce metabolic stability .
- Halogen vs. Alkyl Substitutions : Chloroacetyl () introduces reactivity useful in covalent binding (e.g., pesticidal activity), whereas alkyl groups (e.g., 3,4-dimethylphenyl) enhance lipophilicity for CNS penetration .
Biological Activity
N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways critical for cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria by disrupting membrane integrity. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine release. |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Cytotoxic Effects :
- In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations of 25 µM and above, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Properties :
- Research indicated that treatment with the compound reduced the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
- Distribution : It likely distributes widely in tissues due to its molecular weight and structure.
- Metabolism : Initial studies suggest metabolism via cytochrome P450 enzymes, leading to various hydroxylated metabolites.
- Excretion : Renal excretion is anticipated as a primary route for elimination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
